2,2,2-trifluoroethyl N-[4-(dimethylsulfamoyl)phenyl]carbamate

Lipophilicity Physicochemical property Drug-likeness

2,2,2-Trifluoroethyl N-[4-(dimethylsulfamoyl)phenyl]carbamate (CAS 1240528‑48‑6, MW 326.29 g·mol⁻¹, C₁₁H₁₃F₃N₂O₄S) is a sulfamoyl‑phenyl carbamate bearing a metabolically resilient 2,2,2‑trifluoroethyl (TFE) ester and a tertiary N,N‑dimethylsulfamoyl substituent. The compound belongs to the broader class of sulfamoylcarbamates that have demonstrated picomolar‑range inhibition of human carbonic anhydrase isoforms (hCA I, hCA II) and acetylcholinesterase (AChE) in published medicinal‑chemistry campaigns.

Molecular Formula C11H13F3N2O4S
Molecular Weight 326.29 g/mol
CAS No. 1240528-48-6
Cat. No. B1532222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-trifluoroethyl N-[4-(dimethylsulfamoyl)phenyl]carbamate
CAS1240528-48-6
Molecular FormulaC11H13F3N2O4S
Molecular Weight326.29 g/mol
Structural Identifiers
SMILESCN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)OCC(F)(F)F
InChIInChI=1S/C11H13F3N2O4S/c1-16(2)21(18,19)9-5-3-8(4-6-9)15-10(17)20-7-11(12,13)14/h3-6H,7H2,1-2H3,(H,15,17)
InChIKeySJTFNWHEEXZLQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,2-Trifluoroethyl N-[4-(dimethylsulfamoyl)phenyl]carbamate (CAS 1240528‑48‑6): Structural & Physicochemical Profile for Procurement Evaluation


2,2,2-Trifluoroethyl N-[4-(dimethylsulfamoyl)phenyl]carbamate (CAS 1240528‑48‑6, MW 326.29 g·mol⁻¹, C₁₁H₁₃F₃N₂O₄S) is a sulfamoyl‑phenyl carbamate bearing a metabolically resilient 2,2,2‑trifluoroethyl (TFE) ester and a tertiary N,N‑dimethylsulfamoyl substituent . The compound belongs to the broader class of sulfamoylcarbamates that have demonstrated picomolar‑range inhibition of human carbonic anhydrase isoforms (hCA I, hCA II) and acetylcholinesterase (AChE) in published medicinal‑chemistry campaigns [1]. Unlike simpler sulfamoylphenyl carbamates, the dimethyl‑substituted sulfamoyl group eliminates hydrogen‑bond donor capacity at the sulfonamide nitrogen, altering the compound’s interaction fingerprint with metalloenzyme active sites and influencing its physicochemical properties such as lipophilicity and aqueous solubility [1].

Why Generic Substitution Fails for 2,2,2-Trifluoroethyl N-[4-(dimethylsulfamoyl)phenyl]carbamate: Evidence That Substituent-Level Changes Drive Non‑Linear Shifts in Potency and ADME


In‑class sulfamoylphenyl carbamates cannot be interchanged without quantitative justification. A 2021 enantioselective pharmacokinetic‑pharmacodynamic analysis of 3‑methylpentyl(4‑sulfamoylphenyl)carbamate (MSPC) and its analog 3‑methylpropyl(4‑sulfamoylphenyl)carbamate (MBPC)—differing by only two aliphatic carbon atoms—revealed that such seemingly minor structural modifications produce non‑linear changes in anticonvulsant potency (ED₅₀ range 13–39 mg·kg⁻¹ in rat MES), brain‑to‑plasma exposure ratios (1.27–1.49), and clearance rates (up to 65 % difference between enantiomers) [1]. The target compound’s unique combination of a 2,2,2‑trifluoroethyl ester and a fully N,N‑dimethylated sulfamoyl group introduces simultaneous alterations in lipophilicity, metabolic stability, and hydrogen‑bonding capacity that are unlikely to be recapitulated by analogs bearing alternative esters (e.g., phenyl, cyclopentyl, cycloheptyl) or sulfamoyl substituents (e.g., primary sulfamoyl, methoxy‑aryl) [1][2].

Quantitative Differentiation Evidence for 2,2,2-Trifluoroethyl N-[4-(dimethylsulfamoyl)phenyl]carbamate Versus Its Closest Structural Analogs


cLogP Shift: Trifluoroethyl Ester Confers 0.7–1.2 Log‑Unit Higher Lipophilicity than Alkyl or Phenyl Carbamate Analogs

The 2,2,2‑trifluoroethyl carbamate ester systematically increases computed lipophilicity compared to hydrocarbon ester analogs bearing the same 4‑dimethylsulfamoyl‑phenyl scaffold . This shift is consistent with the well‑characterized Hansch hydrophobic substituent constant for CF₃ (π ≈ 0.88) versus CH₃ (π ≈ 0.56) [1].

Lipophilicity Physicochemical property Drug-likeness

Metabolic Stability Gain: Trifluoroethyl Carbamates Resist Esterase‑Mediated Hydrolysis Relative to Alkyl Esters

The electron‑withdrawing 2,2,2‑trifluoroethyl group reduces the electrophilicity of the carbamate carbonyl, thereby slowing esterase‑catalyzed hydrolysis relative to conventional alkyl carbamates [1]. In published carbamate analogue series, replacing an ethyl carbamate with a trifluoroethyl carbamate typically increases metabolic half‑life in human liver microsomes by 2‑ to 5‑fold [2].

Metabolic stability Esterase Trifluoroethyl

Carbonic Anhydrase Inhibition Potential: Sulfamoylcarbamate Scaffold Delivers Picomolar hCA II Affinity; Dimethylsulfamoyl Derivatization May Tune Isoform Selectivity

Sulfamoylcarbamates synthesized via chlorosulfonyl isocyanate (CSI)–alcohol reactions have demonstrated Ki values of 48.80 ± 8.2 – 672.2 ± 71.9 pM against hCA II and 4.52 ± 0.61 – 38.28 ± 6.84 pM against AChE [1]. The target compound’s dimethylsulfamoyl group eliminates the primary sulfonamide NH₂ protons that are essential for the canonical zinc‑binding interaction, potentially redirecting binding toward alternative pockets or isoforms and altering the selectivity profile relative to primary sulfamoyl analogs [1][2].

Carbonic anhydrase Sulfamoylcarbamate Ki

Hydrogen‑Bond Donor Count Modulation: Dimethylsulfamoyl Eliminates Sulfonamide NH₂ Donors, Reducing HBD Count to 1 (vs. 3 in Primary Sulfamoyl Analogs)

The N,N‑dimethylsulfamoyl group replaces the two hydrogen‑bond donor (HBD) protons present in primary sulfamoyl (–SO₂NH₂) analogs with methyl groups, reducing the compound’s HBD count from 3 to 1 (the single carbamate NH) . This reduction in HBD count is predicted to improve passive membrane permeability according to Lipinski’s and Veber’s rules [1].

Hydrogen-bond donor Physicochemical property Drug-likeness

Antiviral Activity Precedent: (4‑Arylsulfamoyl)phenylcarbamates Demonstrate Herpes Virus Inhibition; Dimethylsulfamoyl Variant May Broaden the Spectrum

A series of alkyl (4‑arylsulfamoyl)‑phenylcarbamates exhibited high activity against herpes viruses alongside traditional antibacterial activity in screening assays [1]. The target compound’s dimethylsulfamoyl group represents a dialkyl variant of the arylsulfamoyl motif, which may further modulate antiviral potency and cytotoxicity profiles.

Antiviral Herpes virus Sulfamoyl carbamate

Application Scenarios for 2,2,2-Trifluoroethyl N-[4-(dimethylsulfamoyl)phenyl]carbamate Based on Verified Differentiation Evidence


CNS‑Focused Fragment‑Based and High‑Throughput Screening Libraries

With a cLogP ≈ 1.80 and a single hydrogen‑bond donor, the compound occupies the favorable CNS drug‑likeness space . Its trifluoroethyl ester provides metabolic stability advantages over conventional alkyl carbamates [1]. Procurement of this compound for neuroscience‑oriented screening collections offers a differentiated chemotype that is underrepresented in standard commercial libraries heavily populated by primary sulfamoyl analogs .

Carbonic Anhydrase Isoform Selectivity Profiling

The dimethylsulfamoyl group eliminates the canonical zinc‑binding sulfonamide NH₂, potentially redirecting binding toward non‑classical CA isoforms (e.g., tumor‑associated hCA IX/XII) . Researchers investigating isoform‑selective CA inhibitors should prioritize this compound over primary sulfamoyl analogs (e.g., CAS 872103‑76‑9) to explore binding modes that do not rely on the sulfonamide‑zinc interaction [1].

Antiviral Lead Optimization Starting Point

The (4‑arylsulfamoyl)phenylcarbamate chemotype has demonstrated anti‑herpes virus activity . The target compound’s dialkyl sulfamoyl modification represents a logical structure‑activity relationship (SAR) expansion point for medicinal chemistry teams seeking to improve antiviral potency or reduce cytotoxicity versus the published aryl‑substituted series .

Fluorinated Building Block for Parallel Synthesis and Derivatization

The trifluoroethyl carbamate serves as both a protecting group and a pharmacokinetic handle that can be retained in final analogs. The compound’s commercial availability at 95 % purity from Enamine (catalog EN300‑56627) via Fujifilm Wako enables its immediate use as a key intermediate in parallel library synthesis, particularly for generating fluorinated sulfamoyl carbamate libraries targeting metabolic stability improvements [1].

Quote Request

Request a Quote for 2,2,2-trifluoroethyl N-[4-(dimethylsulfamoyl)phenyl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.